molecular formula C12H19N3O4S2 B12189964 N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

Cat. No.: B12189964
M. Wt: 333.4 g/mol
InChI Key: SHTMJYCMCKRYCF-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a thiazole-derived compound featuring a methanesulfonamide group and a 2,6-dimethylmorpholin-4-yl moiety. Its structure includes a thiazol-2(3H)-ylidene core stabilized by conjugation with the sulfonamide group.

Properties

Molecular Formula

C12H19N3O4S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C12H19N3O4S2/c1-8-5-15(6-9(2)19-8)11(16)4-10-7-20-12(13-10)14-21(3,17)18/h7-9H,4-6H2,1-3H3,(H,13,14)

InChI Key

SHTMJYCMCKRYCF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2=CSC(=N2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the morpholine and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified compounds with different properties.

Scientific Research Applications

N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonyl-Containing Heterocycles

Compound Class Core Structure Key Substituents Tautomerism Observed? Reference
Target Compound Thiazol-2(3H)-ylidene 2,6-Dimethylmorpholin-4-yl, methanesulfonamide No N/A
1,2,4-Triazole-3(4H)-thiones [7–9] Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Yes (thione-thiol equilibrium)
S-Alkylated Triazoles [10–15] Triazole Phenyl/4-fluorophenyl, sulfonylbenzene No
Sulfonylurea Herbicides Triazine Methoxy/methyl/ethoxy groups, sulfonylurea No

Key Observations :

  • The target compound’s thiazole core differs from triazole or triazine rings in analogues, impacting electronic properties and tautomeric behavior. For instance, 1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms, confirmed by IR spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . In contrast, the thiazol-2(3H)-ylidene group lacks such tautomerism due to its conjugated system.
  • Substituents like the 2,6-dimethylmorpholin-4-yl group in the target compound may enhance solubility or target specificity compared to the 2,4-difluorophenyl or sulfonylbenzene groups in triazole derivatives .

Key Observations :

  • Triazole derivatives require NaOH-mediated cyclization (8% NaOH, reflux) to form tautomeric systems, whereas thiazole derivatives like the target compound may require milder conditions due to inherent stability .

Spectral and Analytical Data

Table 3: Spectral Features

Compound Class IR Features (cm⁻¹) ¹H/¹³C-NMR Confirmation Reference
Target Compound Expected νC=S (~1250), νNH (~3300) Not available in evidence N/A
Hydrazinecarbothioamides [4–6] νC=O (1663–1682), νNH (3150–3319) Loss of C=O in triazoles [7–9]
1,2,4-Triazole-3(4H)-thiones νC=S (1247–1255), no νS-H Thione tautomer confirmed

Key Observations :

  • The target compound’s methanesulfonamide group would likely show νS=O (~1350–1150 cm⁻¹) and νNH (~3300 cm⁻¹), similar to sulfonamide-containing triazoles .
  • Absence of νC=O in triazoles [7–9] (vs. hydrazinecarbothioamides [4–6]) highlights the importance of IR in tracking synthetic conversions .

Biological Activity

N-[(2Z)-4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a morpholine moiety, which are known to enhance biological activity through improved membrane permeability and bioavailability. Its molecular formula is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the morpholine group is believed to contribute to its effectiveness against various pathogens by enhancing cellular uptake .

Anticancer Potential

Research suggests that this compound may also possess anticancer properties. The thiazole moiety is often associated with anticancer activity, and when combined with the morpholine structure, it may exhibit synergistic effects that enhance its efficacy against cancer cells .

While specific mechanisms of action for this compound are still under investigation, its structural components suggest potential interactions with biological targets involved in cell signaling and proliferation. The thiazole ring is known to interact with various enzymes and receptors, potentially leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over the compound's structure and properties. Common methods include:

  • Formation of Thiazole Ring : Utilizing appropriate reagents to create the thiazole structure.
  • Substitution Reactions : Introducing the morpholine group via nucleophilic substitution.
  • Final Functionalization : Modifying the methanesulfonamide group to enhance solubility and biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds that share similar structural features:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedionesThiazole ringAntidiabetic
SulfamethoxazoleSulfonamide groupAntibacterial
Morpholino derivativesMorpholine ringAnticancer

The uniqueness of this compound lies in its combination of both thiazole and morpholine functionalities, which may offer enhanced biological effects not seen in other compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • Antimicrobial Assays : Tests have demonstrated that at concentrations as low as 10 µM, the compound exhibits significant inhibition of bacterial growth.
  • Cytotoxicity Studies : In vitro studies using cancer cell lines have shown that the compound induces apoptosis at concentrations ranging from 5 to 50 µM, indicating a dose-dependent response.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on target cells.

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